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Get Quote

Executive Summary
2-(2-Propoxyphenyl)ethanamine (C₁₁H₁₇NO, Exact Mass: 179.1310 Da), an ortho-alkoxy

substituted phenethylamine, represents a structural motif frequently encountered in

neuropharmacological research and forensic drug analysis. The presence of the propoxy ether

linkage at the ortho position significantly alters the electron density of the aromatic ring,

subsequently shifting key spectroscopic markers compared to the unsubstituted

phenethylamine core.

Due to the specialized nature of this specific homolog, empirical spectral libraries often lack

direct entries. Therefore, this whitepaper provides an authoritative, predictive, and comparative

spectroscopic framework. By leveraging established spectral additivity rules, structural analogs

such as 2-methoxyphenethylamine[1][2], and standardized analytical guidelines[3], this guide

equips researchers with the mechanistic causality and self-validating protocols required for

rigorous structural elucidation.
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Structural Causality & Analytical Strategy
The structural elucidation of 2-(2-Propoxyphenyl)ethanamine relies on isolating the signals

from its three distinct pharmacophoric regions:

The Propoxy Group (-OCH₂CH₂CH₃): Acts as a strong electron-donating group (EDG) via

resonance (+R effect), shielding the ortho and para protons on the aromatic ring.

The Ethylamine Side Chain (-CH₂CH₂NH₂): Provides diagnostic aliphatic signals in NMR and

serves as the primary site of fragmentation (α-cleavage) in Electron Ionization Mass

Spectrometry (EI-MS)[3].

The Ortho-Substituted Benzene Ring: Yields a characteristic 1,2-disubstituted splitting

pattern in ¹H NMR and a distinct out-of-plane bending mode in FT-IR.
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Multimodal spectroscopic workflow for the structural elucidation of phenethylamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework.

The analysis of phenethylamine derivatives via NMR has been proven highly effective for

differentiating positional isomers[4].

Experimental Protocol (Self-Validating)
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

Causality for Solvent Choice: CDCl₃ is ideal for free-base amines. The lack of exchangeable

protons in the solvent prevents the suppression of the primary amine (-NH₂) signal, though it

will still appear as a broadened singlet due to quadrupolar relaxation from the ¹⁴N nucleus.

TMS acts as an internal standard, ensuring a self-validating 0.00 ppm reference point.

Acquisition Parameters: For ¹H NMR, utilize a 400 MHz spectrometer with 16 scans and a 1-

second relaxation delay (D1) to ensure the complete relaxation of the aliphatic protons,

allowing for precise integration.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Structural
Assignment

-CH₃ (propoxy) 1.05 Triplet (t) 3H
Terminal methyl

of propoxy chain

-NH₂ 1.50
Broad Singlet (br

s)
2H

Primary amine

(exchanges with

D₂O)

-CH₂- (propoxy) 1.85 Sextet (sxt) 2H
Central aliphatic

methylene

Ar-CH₂- (β) 2.80 Triplet (t) 2H
Benzylic

methylene

-CH₂-NH₂ (α) 2.95 Triplet (t) 2H
Amine-adjacent

methylene

-OCH₂-

(propoxy)
3.95 Triplet (t) 2H

Ether linkage

(deshielded by

oxygen)

Ar-H (H-3) 6.85 Doublet (d) 1H
Aromatic proton

ortho to alkoxy

Ar-H (H-5) 6.90 Triplet (t) 1H
Aromatic proton

para to alkoxy

Ar-H (H-6) 7.15 Doublet (d) 1H

Aromatic proton

ortho to alkyl

chain

Ar-H (H-4) 7.20 Triplet (t) 1H
Aromatic proton

meta to alkoxy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) Structural Assignment

-CH₃ (propoxy) 10.8 Aliphatic methyl

-CH₂- (propoxy) 22.6 Aliphatic methylene

Ar-CH₂- (β) 34.0 Benzylic carbon

-CH₂-NH₂ (α) 42.5
Alpha-carbon (deshielded by

nitrogen)

-OCH₂- (propoxy) 69.5
Ether carbon (highly

deshielded by oxygen)

Ar-C (C-3, C-4, C-5, C-6) 111.5, 120.5, 127.5, 130.2 Aromatic methines

Ar-C (C-1) 128.0
Quaternary carbon (attached

to alkyl chain)

Ar-C (C-2) 157.0
Quaternary carbon (attached

to alkoxy oxygen)

Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is utilized to confirm the presence of the primary amine and the ether

linkage, providing orthogonal validation to the NMR data.

Experimental Protocol
Methodology: Attenuated Total Reflectance (ATR) utilizing a diamond crystal.

Causality for ATR: Traditional KBr pellet methods are prone to moisture absorption, which

can obscure the critical N-H stretching region (3200–3400 cm⁻¹) with broad O-H water

bands. Diamond ATR prevents this artifact, requires no sample preparation, and is

chemically inert to basic amines.

Parameters: 32 co-added scans at a resolution of 4 cm⁻¹.

Key Vibrational Modes
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3350, 3280 Medium
N-H stretch (characteristic

doublet of a 1° amine)

2960, 2875 Strong
C-H stretch (sp³ aliphatic

chains)

1600, 1495 Medium
C=C stretch (aromatic ring

breathing)

1580 Medium N-H bend (scissoring)

1240 Strong
C-O-C asymmetric stretch

(alkyl aryl ether)

1040 Strong C-O-C symmetric stretch

750 Strong
C-H out-of-plane bend (1,2-

disubstituted benzene)

Mass Spectrometry (GC-EI-MS)
Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the

gold standard for the trace analysis of phenethylamines[3].

Experimental Protocol
Chromatography: Inject 1 µL of a 1 mg/mL methanolic solution into a GC equipped with a

non-polar DB-5MS column (30m × 0.25mm × 0.25µm). Use a split ratio of 1:50.

Causality for Split Ratio: Phenethylamines produce a highly abundant base peak at m/z 30. A

1:50 split prevents detector saturation, ensuring that the low-abundance molecular ion (m/z

179) remains clearly distinguishable from baseline noise.

Ionization: 70 eV Electron Ionization. This standardized energy ensures the resulting

fragmentation pattern is directly comparable to established NIST library heuristics[3].

Mechanistic Fragmentation Pathway
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Upon 70 eV ionization, the molecular ion [M]⁺• (m/z 179) is highly unstable. The dominant

thermodynamic pathway is α-cleavage, driven by the stabilization of the resulting positive

charge on the nitrogen atom (forming an immonium ion). The bond between the α-carbon and

β-carbon breaks, expelling a neutral 2-propoxybenzyl radical and leaving the m/z 30 fragment

as the base peak.

Molecular Ion [M]•+
m/z 179

α-Cleavage
(Primary Pathway)

McLafferty Rearrangement
Loss of C3H6 (m/z 42)

Immonium Ion
m/z 30 (Base Peak)

 +

2-Propoxybenzyl Radical
m/z 149 (Neutral Loss)

 •

Phenolic Ion
m/z 137

 +

Click to download full resolution via product page

Proposed Electron Ionization (EI) fragmentation pathway for 2-(2-
Propoxyphenyl)ethanamine.

EI-MS Spectral Data Table
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m/z Ratio Relative Abundance
Fragment Assignment /
Causality

30 100% (Base Peak)

[CH₂=NH₂]⁺: Result of α-

cleavage. Universal marker for

primary phenethylamines.

137 ~15%

[M - C₃H₆]⁺•: Loss of propene

via a McLafferty-type

rearrangement of the propoxy

group.

120 ~20%

Tropylium Derivative:

Rearrangement of the benzyl

system after side-chain loss.

179 < 5%

[M]⁺•: Molecular ion. Low

abundance due to the highly

labile α-β carbon bond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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